REACTION_CXSMILES
|
OS([O-])(=O)=O.[K+].[Br:7][C:8]1[CH:9]=[C:10]([CH:15](O)[CH3:16])[CH:11]=[CH:12][C:13]=1[CH3:14]>C1(C=CC(O)=CC=1)O>[Br:7][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:13]=1[CH3:14])[CH:15]=[CH2:16] |f:0.1|
|
Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1C)C(C)O
|
Name
|
|
Quantity
|
0.142 g
|
Type
|
catalyst
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Type
|
CUSTOM
|
Details
|
Under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a distillation equipment
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |